molecular formula C29H23NO2 B14188683 4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate CAS No. 909567-85-7

4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate

Cat. No.: B14188683
CAS No.: 909567-85-7
M. Wt: 417.5 g/mol
InChI Key: ZNZJPCNSYLZGEF-UHFFFAOYSA-N
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Description

4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diphenylamino group attached to a phenyl ring, which is further connected to an ethenyl group and a prop-2-enoate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate typically involves a multi-step process. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with a suitable ethenylating agent under basic conditions to form the intermediate 4-{2-[4-(Diphenylamino)phenyl]ethenyl}benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron transfer processes, while the ethenyl and prop-2-enoate moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(Dimethylamino)phenyl]ethenyl}phenyl prop-2-enoate
  • 4-{2-[4-(Diethylamino)phenyl]ethenyl}phenyl prop-2-enoate
  • 4-{2-[4-(Diphenylamino)phenyl]ethenyl}benzaldehyde

Uniqueness

4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

909567-85-7

Molecular Formula

C29H23NO2

Molecular Weight

417.5 g/mol

IUPAC Name

[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl] prop-2-enoate

InChI

InChI=1S/C29H23NO2/c1-2-29(31)32-28-21-17-24(18-22-28)14-13-23-15-19-27(20-16-23)30(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h2-22H,1H2

InChI Key

ZNZJPCNSYLZGEF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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